
3-Undecanol
Overview
Description
3-Undecanol is a natural product found in Angelica gigas with data available.
Mechanism of Action
Target of Action
The primary target of 3-Undecanol is the yeast Saccharomyces cerevisiae . This compound exhibits potent fungicidal activity against this yeast, making it a valuable tool in controlling fungal growth .
Mode of Action
This compound interacts with its target, Saccharomyces cerevisiae, by inhibiting its growth . It achieves this through its surfactant property, which disrupts the native membrane-associated function of the integral proteins . This disruption leads to a decrease in cell viability and ultimately results in the death of the yeast cells .
Biochemical Pathways
The antifungal action of this compound is mediated by a biophysical process . It inhibits glucose-induced acidification by inhibiting the plasma membrane H±ATPase . This inhibition disrupts the normal functioning of the yeast cells, leading to their death .
Result of Action
The result of this compound’s action is the death of Saccharomyces cerevisiae cells . This is achieved through the disruption of the yeast cells’ plasma membrane, leading to a decrease in cell viability .
Biological Activity
3-Undecanol, a secondary alcohol with the molecular formula , is notable for its unique biological activities and potential applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of an eleven-carbon alkane chain. Its chiral nature at the third carbon endows it with optical activity, which is significant in both chemical synthesis and biological interactions. The compound is a colorless liquid with a mild odor and is insoluble in water, making it suitable for various organic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, particularly against bacteria and fungi. Its mechanism primarily involves disrupting microbial cell membranes, leading to cell death. This disruption occurs due to alterations in membrane fluidity, which affects cellular functions and integrity.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 1.0 mg/mL | |
Candida albicans | 0.8 mg/mL |
Binding Affinity in Insect Olfaction
A significant study highlighted the interaction between this compound and the odorant binding protein BminOBP3 from Bactrocera minax. The research demonstrated that this compound binds specifically to this protein, suggesting its role as a sex pheromone in this species. The binding affinity was characterized using molecular docking techniques, revealing critical amino acid residues involved in this interaction .
Table 2: Binding Affinity Data for BminOBP3
Toxicological Studies
A comprehensive study on the toxicity of related alkanols provided insights into the safety profile of this compound. In a repeated-dose toxicity study on rats, no significant toxicological effects were observed at doses up to 2000 mg/kg body weight per day, establishing a No Observed Effect Level (NOEL) for systemic toxicity .
Table 3: Toxicity Study Results
Compound | Dose (mg/kg bw/d) | Observed Effects | NOEL (mg/kg bw/d) |
---|---|---|---|
1-Undecanol | 0, 100, 500, 2000 | No significant effects | 2000 |
This compound | Not directly tested | Similar metabolic pathways | N/A |
The primary mechanism underlying the biological activity of this compound involves its interaction with cellular membranes:
- Membrane Disruption : By integrating into lipid bilayers, it alters membrane fluidity, leading to increased permeability and eventual cell lysis in microbial cells.
- Cell Signaling Modulation : Its presence may influence signaling pathways related to stress responses in various organisms.
Q & A
Basic Questions
Q. How can researchers accurately identify and characterize 3-Undecanol in laboratory settings?
Methodological Answer:
- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the hydroxyl group position (C-3) and carbon chain length. Compare H and C NMR data with reference spectra from the NIST Chemistry WebBook .
- Chromatographic Techniques : Employ gas chromatography-mass spectrometry (GC-MS) for purity assessment and structural confirmation, referencing retention indices and fragmentation patterns in peer-reviewed databases.
- Physical Properties : Measure melting point, boiling point, and density against literature values (e.g., NIST Standard Reference Data) to validate compound identity .
Q. What are the standard protocols for synthesizing this compound in academic laboratories?
Methodological Answer:
- Grignard Reaction : React 1-bromodecane with ethylene oxide followed by acidic hydrolysis to introduce the hydroxyl group at the tertiary position. Optimize stoichiometry and reaction temperature based on prior studies .
- Catalytic Reduction : Reduce 3-undecanone using sodium borohydride or hydrogenation catalysts (e.g., Pd/C) under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
Q. What safety and storage protocols are critical for handling this compound?
Methodological Answer:
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Avoid contact with oxidizing agents (e.g., peroxides) to minimize decomposition risks .
- Safety Measures : Use explosion-proof equipment in ventilated fume hoods, and wear nitrile gloves and safety goggles to prevent skin/eye exposure. Follow TSCA compliance guidelines for disposal .
Q. How can researchers assess the purity of this compound for experimental reproducibility?
Methodological Answer:
- GC-FID/HPLC : Quantify impurities using flame ionization detection (GC-FID) or high-performance liquid chromatography (HPLC) with UV-Vis detection. Compare results against certified analytical standards (e.g., ChromaDex’s protocols for analogous alcohols) .
- Karl Fischer Titration : Determine water content to ensure anhydrous conditions for reactions sensitive to moisture .
Advanced Research Questions
Q. How can experimental design be optimized to study this compound’s solvent effects in organic reactions?
Methodological Answer:
- Factorial Design : Use a 2 factorial approach to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Analyze main and interaction effects via ANOVA to identify optimal conditions .
- Solvent Screening : Test this compound’s efficacy as a co-solvent in biphasic systems (e.g., DMSO/water mixtures) using kinetic studies and transition-state modeling .
Q. How should contradictory data on this compound’s solubility in polar solvents be resolved?
Methodological Answer:
- Systematic Review : Conduct a meta-analysis of solubility studies, identifying variables like temperature, solvent purity, and measurement techniques (e.g., gravimetric vs. spectroscopic methods) .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, degassed solvents) and validate results using multiple analytical methods (e.g., UV-Vis, NMR) .
Q. What methodologies are suitable for investigating this compound’s structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- Computational Modeling : Apply density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental bioactivity data (e.g., antimicrobial assays) .
- In Vitro Assays : Use cell-based models (e.g., human keratinocytes) to assess cytotoxicity and membrane permeability, comparing results with analogous alcohols (e.g., 1-dodecanol) .
Q. How can researchers analyze this compound’s degradation pathways under environmental conditions?
Methodological Answer:
- Advanced Spectroscopy : Track oxidation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Compare degradation profiles under UV light vs. thermal stress .
- Kinetic Studies : Use pseudo-first-order models to quantify degradation rates in aqueous and lipid-rich matrices, accounting for variables like pH and radical scavengers .
Q. What strategies address gaps in mechanistic studies of this compound’s role in asymmetric catalysis?
Methodological Answer:
- Isotopic Labeling : Incorporate O or deuterium at the hydroxyl group to trace stereochemical outcomes in catalytic cycles (e.g., Sharpless epoxidation) .
- In Situ Monitoring : Utilize attenuated total reflectance (ATR) IR spectroscopy to observe intermediate formation during reactions in real time .
Q. Data Analysis and Interpretation
Q. How should researchers statistically validate experimental results involving this compound?
Methodological Answer:
- Error Analysis : Calculate standard deviations and confidence intervals for triplicate measurements. Use Student’s t-test for comparing means across experimental groups .
- Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., reaction yields under varying conditions) .
Q. What frameworks guide the interpretation of conflicting data in this compound research?
Methodological Answer:
- Contradiction Analysis : Apply dialectical frameworks to identify principal contradictions (e.g., solvent purity vs. reaction efficiency) and prioritize resolving dominant factors .
- Bayesian Inference : Update probability distributions for hypotheses (e.g., degradation mechanisms) as new data emerge, reducing bias in iterative studies .
Properties
IUPAC Name |
undecan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARCYFXWDRVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6929-08-4 | |
Record name | 3-Undecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6929-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Undecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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